1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid
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Overview
Description
1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid is a complex organic compound that features a piperazine ring substituted with a 3-fluorophenylmethyl group and a phenylethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-phenylethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3-Fluorophenylmethyl Group: The piperazine ring is then substituted with a 3-fluorophenylmethyl group through nucleophilic substitution reactions.
Addition of Phenylethanone Group: The final step involves the addition of a phenylethanone group to the piperazine ring, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-phenylethanone undergoes several types of chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-phenylethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents, such as:
- 1-[4-(4-Fluorophenyl)piperazin-1-yl]ethanone
- 3-{[4-(4-Fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-phenylethanone is unique due to its specific combination of a 3-fluorophenylmethyl group and a phenylethanone group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O.C2H2O4/c20-18-8-4-7-17(13-18)15-21-9-11-22(12-10-21)19(23)14-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-8,13H,9-12,14-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRGBUVMJVUOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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